Diethylcarbamazine citrate
Overview
Description
Diethylcarbamazine citrate is a synthetic organic compound primarily used as an anthelmintic medication. It is effective in treating filarial infections such as lymphatic filariasis, tropical pulmonary eosinophilia, and loiasis . The compound is known for its specificity towards several parasites and does not contain any toxic metallic elements .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethylcarbamazine citrate is synthesized by reacting diethylcarbamazine with citric acid. The reaction involves the formation of a salt between the diethylcarbamazine base and citric acid. The process typically requires controlled conditions to ensure the purity and stability of the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents. The process includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form. The compound is then packaged in tight containers to preserve its stability .
Chemical Reactions Analysis
Types of Reactions: Diethylcarbamazine citrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups within the molecule, potentially modifying its pharmacological properties.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
Diethylcarbamazine citrate has a wide range of applications in scientific research:
Mechanism of Action
The exact mechanism of action of diethylcarbamazine citrate is not completely understood. it is believed to interfere with the arachidonic acid metabolism of microfilariae, making them more susceptible to phagocytosis by the host’s immune system . This action does not kill the parasites outright but enhances their vulnerability to immune attack .
Comparison with Similar Compounds
Ivermectin: Another anthelmintic used for treating onchocerciasis (river blindness) and other parasitic infections.
Albendazole: Used in combination with diethylcarbamazine citrate for mass drug administration programs.
Uniqueness: this compound is unique in its specific action against microfilariae and its ability to enhance the host’s immune response without directly killing the parasites. This makes it a valuable tool in the treatment and control of filarial infections .
Properties
IUPAC Name |
N,N-diethyl-4-methylpiperazine-1-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.C6H8O7/c1-4-12(5-2)10(14)13-8-6-11(3)7-9-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-9H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNKBEARDDELNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCN(CC1)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O.C6H8O7, C16H29N3O8 | |
Record name | DIETHYLCARBAMAZINE CITRATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
90-89-1 (Parent) | |
Record name | Diethylcarbamazine citrate [USP:JAN] | |
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DSSTOX Substance ID |
DTXSID4045555 | |
Record name | Diethylcarbamazine citrate | |
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Molecular Weight |
391.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethylcarbamazine citrate is a crystalline solid, scored white tablets. Used against filariasis in man and animals. (EPA, 1998) | |
Record name | DIETHYLCARBAMAZINE CITRATE | |
Source | CAMEO Chemicals | |
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Solubility |
> 75% in water @ 20 °C, Freely sol in hot alcohol, Sparingly sol in cold alcohol, Practically insoluble in acetone, benzene, chloroform and ether | |
Record name | DIETHYLCARBAMAZINE CITRATE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The drug has two types of action on susceptible microfilariae. The first is to decrease the muscular activity and eventually immobilize the organisms; this may result from a hyerpolarizing effect of the piperazine moiety, and it causes dislocation of the parasites from their normal habitat in the host. The second action is to produce alterations in the microfilarial surface membranes, thereby rendering them more susceptible to destruction by host defense mechanisms. There is definite evidence that diethylcarbamazine kills adult worms of Loa loa and presumptive evidence that it kills adult Wuchereria bancrofti and Wuchereria malayi. However, it has little action against adult Onchocerca volvulus. The mechanism of the filaricidal action of diethylcarbamazine is unknown. /Diethylcarbamazine/, It is postulated that in naturally infected animals, diethylcarbamazine somehow promotes the combination of antigen and antibody on the surface of serotonin-rich platelets. Serotonin is released from damaged platelets, which dramatically increases vascular permeability and leads to shock. This generally but not always occurs in dogs with a high microfilaremia., Diethylcarbamazine causes rapid disappearance of microfilariae of Wuchereriia bancrofti, Wuchereria malayi, and Loa loa from the blood of man. The drug causes microfilariae of Onchlcerca volvulus to disappear from the skin but does not kill microfilariae in nodules that contain the adult (female) worms. It does not affect the microfilariae of Wuchereria bancrofti in a hydrocele, despite penetration into the fluid. | |
Record name | DIETHYLCARBAMAZINE CITRATE | |
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Color/Form |
White, crystalline powder | |
CAS No. |
1642-54-2, 16354-46-4 | |
Record name | DIETHYLCARBAMAZINE CITRATE | |
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Record name | Diethylcarbamazine citrate | |
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Record name | Diethylcarbamazine citrate [USP:JAN] | |
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Record name | DIETHYLCARBAMAZINE CITRATE | |
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Record name | 1-Piperazinecarboxamide, N,N-diethyl-4-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |
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Record name | Diethylcarbamazine citrate | |
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Record name | Diethylcarbamazine dihydrogen citrate | |
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Record name | DIETHYLCARBAMAZINE CITRATE | |
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Record name | DIETHYLCARBAMAZINE CITRATE | |
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Melting Point |
286 to 289 °F (EPA, 1998), 141-143 °C | |
Record name | DIETHYLCARBAMAZINE CITRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4953 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DIETHYLCARBAMAZINE CITRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6421 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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